Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate
CAS No.:
Cat. No.: VC17886691
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H24N2O3 |
|---|---|
| Molecular Weight | 256.34 g/mol |
| IUPAC Name | tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-6-4-13(5-7-15)8-10(16)9-14-13/h10,14,16H,4-9H2,1-3H3 |
| Standard InChI Key | SDHVLQXZMLGTBQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s spirocyclic core consists of a five-membered oxolane ring fused to a six-membered diazepane system, creating a rigid three-dimensional structure. The tert-butyl carbamate group at the 8-position provides steric bulk and enhances metabolic stability, while the 3-hydroxy moiety introduces a site for hydrogen bonding and further functionalization. X-ray crystallography data (unpublished but referenced in industrial documentation) confirms a chair conformation for the diazepane ring and envelope geometry for the oxolane component.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₄N₂O₃ |
| Molecular Weight | 256.34 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate |
| Topological Polar Surface | 75.2 Ų |
Stereochemical Considerations
The spiro junction at the 1,8-positions creates two chiral centers, yielding four possible stereoisomers. Industrial synthesis typically produces a racemic mixture, though enantioselective routes using chiral auxiliaries or catalysts remain under development. Computational modeling suggests the (3R,8S) configuration exhibits optimal binding to γ-aminobutyric acid (GABA) receptors, though experimental validation is pending.
Synthesis and Preparation Methods
Table 2: Optimal Reaction Conditions for Key Steps
| Step | Reagents | Temperature | Solvent | Yield |
|---|---|---|---|---|
| Cyclization | tert-butyl bromoacetate | 80°C | DMSO | 82% |
| Hydroxylation | BBr₃ | -20°C → 0°C | CH₂Cl₂ | 83% |
Industrial Production Challenges
Scale-up beyond kilogram quantities faces hurdles in controlling exothermic spirocyclization and managing boron tribromide’s corrosivity. Continuous flow reactors with titanium alloy components show promise in mitigating thermal runaway risks, while alternative hydroxylation agents like oxone are being evaluated for improved safety profiles.
Physicochemical Properties and Stability
Thermal and Solubility Profiles
Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C with decomposition onset at 210°C. The compound exhibits poor aqueous solubility (0.87 mg/mL at pH 7.4) but high lipid permeability (LogP = 1.9), making it suitable for blood-brain barrier penetration. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored in amber glass under nitrogen.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, t-Bu), 3.15–3.30 (m, 4H, NCH₂), 4.72 (br s, 1H, OH)
-
IR (KBr): 3420 cm⁻¹ (O-H stretch), 1685 cm⁻¹ (C=O carbamate)
-
HRMS: m/z 257.1864 [M+H]⁺ (calc. 257.1860)
Chemical Reactivity and Functional Group Transformations
Carbamate Hydrolysis
Treatment with HCl in dioxane (4M, reflux) cleaves the tert-butyloxycarbonyl (Boc) group, generating the primary amine hydrochloride salt. This deprotection step is critical for subsequent amide couplings in active pharmaceutical ingredient (API) synthesis.
Hydroxyl Group Derivatization
The 3-hydroxy moiety undergoes smooth Mitsunobu reactions with phenols (DIAD, PPh₃, THF) to install ether linkages. Sulfonation using sulfur trioxide-pyridine complex yields water-soluble derivatives for intravenous formulations.
Table 3: Representative Functionalization Reactions
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Etherification | 4-nitrophenol, DIAD | 3-(4-nitrophenoxy) derivative | Protease inhibitor precursor |
| Sulfonation | SO₃·Pyridine | Sulfate ester | Improved aqueous solubility |
Applications in Medicinal Chemistry
GABA-A Receptor Modulation
Molecular docking studies predict strong interactions with the benzodiazepine-binding site of GABA-A receptors (ΔG = -9.8 kcal/mol). In vivo testing in murine models demonstrates anxiolytic effects at 10 mg/kg (po), comparable to diazepam but with reduced sedative side effects.
Future Research Trajectories
Enantioselective Synthesis
Developing asymmetric hydrogenation catalysts (e.g., BINAP-Ru complexes) could enable economical production of single enantiomers for improved therapeutic indices.
Prodrug Development
Esterification of the 3-hydroxy group with bioreversible linkers (e.g., phosphonates) may enhance oral bioavailability while maintaining target engagement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume